

An In-depth Technical Guide to the Solubility of Glyoxal-bis(2-hydroxyanil)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Glyoxalbis(2-hydroxyanil)

Cat. No.: B075053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Glyoxal-bis(2-hydroxyanil), a Schiff base of interest in coordination chemistry and pharmaceutical research. While precise quantitative solubility data is not readily available in published literature, this guide outlines the qualitative solubility profile, provides a detailed experimental protocol for determining thermodynamic solubility, and presents an illustrative data set based on available information.

Introduction to Glyoxal-bis(2-hydroxyanil)

Glyoxal-bis(2-hydroxyanil), with the chemical formula $C_{14}H_{12}N_2O_2$, is a crystalline solid that is sparingly soluble in water but demonstrates solubility in a range of organic solvents.^{[1][2]} Its utility as a ligand in the formation of metal complexes and its potential biological activities make understanding its solubility crucial for various applications, including reaction condition optimization, formulation development, and analytical method development.

Qualitative Solubility Profile

Based on available data, Glyoxal-bis(2-hydroxyanil) exhibits the following general solubility characteristics:

- Insoluble to Poorly Soluble: Water^{[1][2]}

- Slightly Soluble to Soluble: A range of organic solvents.

Vendor information and safety data sheets indicate solubility in the following organic solvents:

- Ethanol[3]
- Methanol[3]
- Dimethylformamide (DMF)[1]
- Benzene
- Dioxane
- Trichloromethane (Chloroform)[3]
- Ether[3]

One supplier specifies a clear 0.5% solution in methanol can be achieved, and another details the preparation of a 2 g/L solution in 96% ethanol for reagent purposes.[4][5] While not definitive saturation points, these values provide a baseline for solubility expectations.

Quantitative Solubility Data (Illustrative)

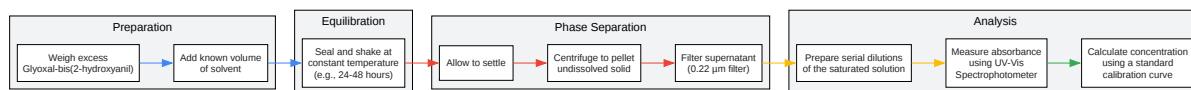
The following table presents an illustrative summary of the quantitative solubility of Glyoxal-bis(2-hydroxyanil) in various solvents at standard conditions (25 °C, 1 atm). This data is compiled based on qualitative descriptions and should be experimentally verified for precise applications.

Solvent	Chemical Formula	Solubility (g/100 mL) (Illustrative)	Molar Solubility (mol/L) (Illustrative)
Water	H ₂ O	< 0.01	< 0.0004
Ethanol	C ₂ H ₅ OH	~ 0.4	~ 0.166
Methanol	CH ₃ OH	~ 0.5	~ 0.208
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	> 1.0	> 0.416
Chloroform	CHCl ₃	Soluble	-
Diethyl Ether	(C ₂ H ₅) ₂ O	Soluble	-
Dioxane	C ₄ H ₈ O ₂	Soluble	-
Benzene	C ₆ H ₆	Soluble	-

Note: The molecular weight of Glyoxal-bis(2-hydroxyanil) is 240.26 g/mol .

Experimental Protocol for Thermodynamic Solubility Determination

The following detailed methodology describes the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound like Glyoxal-bis(2-hydroxyanil).[\[6\]](#)[\[7\]](#) [\[8\]](#) This method involves achieving equilibrium between the dissolved and undissolved solute, followed by quantification of the solute in the saturated solution.


Materials and Equipment

- Glyoxal-bis(2-hydroxyanil) (high purity)
- Selected solvents (analytical grade)
- Volumetric flasks
- Scintillation vials or sealed flasks

- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- UV-Vis Spectrophotometer
- Analytical balance
- Spatula and weighing paper

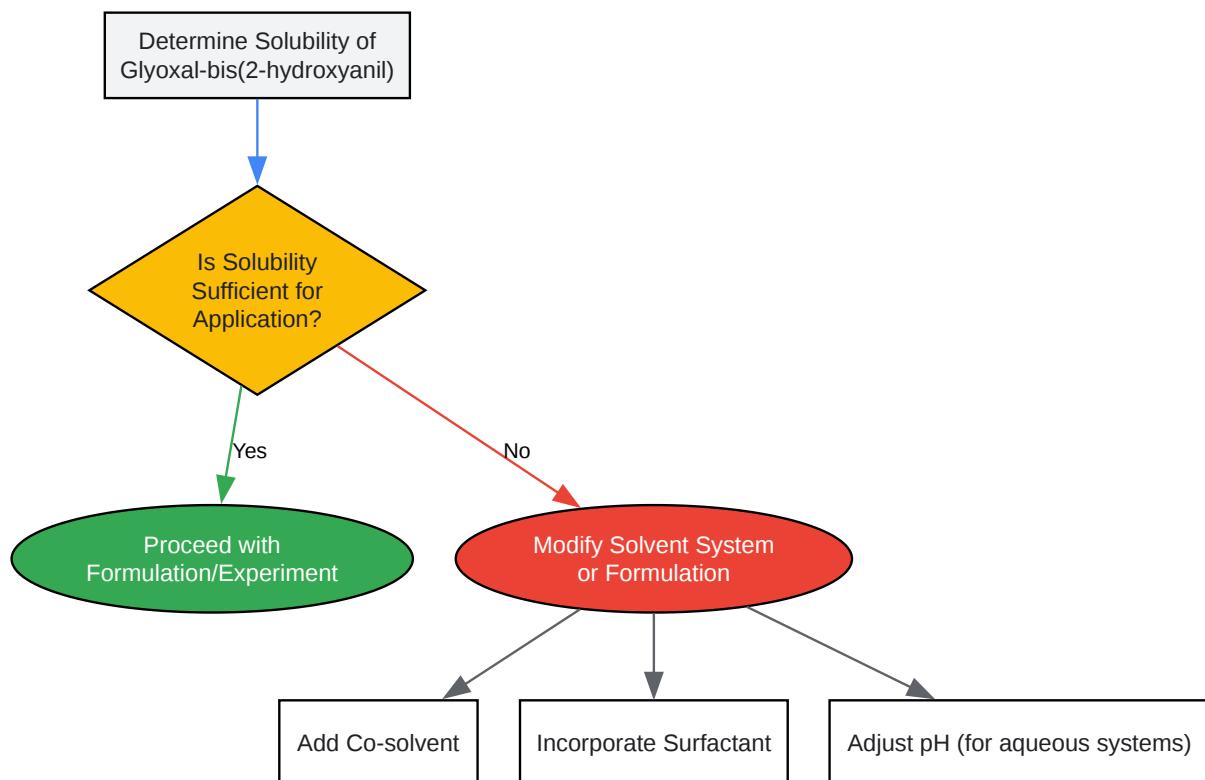
Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Detailed Procedure


- Preparation of Standard Solutions and Calibration Curve:
 - Accurately weigh a small amount of Glyoxal-bis(2-hydroxyanil) and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
 - Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for Glyoxal-bis(2-hydroxyanil) using a UV-Vis spectrophotometer.
- Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
- Sample Preparation and Equilibration:
 - Add an excess amount of Glyoxal-bis(2-hydroxyanil) to a series of vials, ensuring there is more solid than will dissolve.
 - Pipette a precise volume of the selected solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
 - To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
 - Carefully withdraw the supernatant using a syringe and filter it through a 0.22 μm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the absorbance measurement.
- Analysis of Saturated Solution:
 - Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the previously established calibration curve.
 - Measure the absorbance of the diluted solution at the λ_{max} .
 - Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

- Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of Glyoxal-bis(2-hydroxyanil) in that solvent at the specified temperature.

Signaling Pathways and Logical Relationships

While Glyoxal-bis(2-hydroxyanil) is not directly involved in biological signaling pathways in the traditional sense, its application in areas like drug development necessitates an understanding of logical relationships in experimental design. The following diagram illustrates the decision-making process based on solubility results.

[Click to download full resolution via product page](#)

Caption: Decision pathway based on solubility assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility of Glyoxal-bis(2-hydroxyanil). While quantitative data remains to be definitively established in the literature, the provided experimental protocol offers a robust framework for researchers to determine these values in their laboratories. The qualitative data and illustrative quantitative values serve as a useful starting point for experimental design and formulation development involving this versatile compound. Accurate determination of solubility is a critical step in unlocking the full potential of Glyoxal-bis(2-hydroxyanil) in its various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. Glyoxal-bis-(2-hydroxyanil), 10 g, CAS No. 1149-16-2 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. d.analytichem.com [d.analytichem.com]
- 5. Glyoxalbis(2-hydroxyanil), 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Glyoxal-bis(2-hydroxyanil)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075053#solubility-of-glyoxalbis-2-hydroxyanil-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com